molecular formula C9H7F3N2O2 B5208702 N'-[3-(trifluoromethyl)phenyl]oxamide CAS No. 17738-87-3

N'-[3-(trifluoromethyl)phenyl]oxamide

Cat. No.: B5208702
CAS No.: 17738-87-3
M. Wt: 232.16 g/mol
InChI Key: RUNGULJPKSSMCY-UHFFFAOYSA-N
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Description

N'-[3-(Trifluoromethyl)phenyl]oxamide is a diamide derivative of oxalic acid, featuring two amide groups with one nitrogen substituted by a 3-(trifluoromethyl)phenyl moiety. Its structure (Fig. 1) combines the oxamide backbone (NH$2$-CO-CO-NH$2$) with a trifluoromethyl (-CF$3$) group at the meta position of the phenyl ring. This compound’s unique structure confers distinct physicochemical properties, such as enhanced lipophilicity from the -CF$3$ group and hydrogen-bonding capacity from the amide groups.

Properties

IUPAC Name

N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O2/c10-9(11,12)5-2-1-3-6(4-5)14-8(16)7(13)15/h1-4H,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNGULJPKSSMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261058
Record name N1-[3-(Trifluoromethyl)phenyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17738-87-3
Record name N1-[3-(Trifluoromethyl)phenyl]ethanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17738-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-[3-(Trifluoromethyl)phenyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(trifluoromethyl)phenyl]oxamide typically involves the reaction of 3-(trifluoromethyl)aniline with oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxamide product. The general procedure involves:

Industrial Production Methods

Industrial production methods for N’-[3-(trifluoromethyl)phenyl]oxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(trifluoromethyl)phenyl]oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N’-[3-(trifluoromethyl)phenyl]oxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[3-(trifluoromethyl)phenyl]oxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission and potentially alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N'-[3-(trifluoromethyl)phenyl]oxamide with compounds sharing the 3-(trifluoromethyl)phenyl group or analogous functional motifs (e.g., amides, ureas). Key differences in core structures, substituent effects, and applications are highlighted.

Fluometuron (N,N-Dimethyl-N'-[3-(trifluoromethyl)phenyl]urea)

  • Core Structure : Urea (NH$2$-CO-NH$2$) vs. oxamide (NH$2$-CO-CO-NH$2$).
  • Substituents : Both feature a 3-(trifluoromethyl)phenyl group, but fluometuron includes dimethylamine substituents on the urea nitrogen.
  • Applications : Fluometuron is a herbicide used in cotton and sugarcane fields, leveraging its solubility and environmental stability .

Nilotinib Hydrochloride (Benzamide Derivative)

  • Core Structure : Benzamide (aryl-CO-NH$_2$) vs. oxamide.
  • Substituents : Nilotinib’s 3-(trifluoromethyl)phenyl group is part of a larger kinase inhibitor structure with additional heterocyclic and aromatic moieties .
  • Applications : Nilotinib is a tyrosine kinase inhibitor used in leukemia treatment.
  • Key Differences : The oxamide’s simpler structure lacks the complex pharmacophore required for kinase inhibition but may offer advantages in synthetic accessibility and metabolic stability.

N'-(3-(Trifluoromethyl)phenyl)guanidines (PET Radioligands)

  • Core Structure : Guanidine (NH$2$-C(=NH)-NH$2$) vs. oxamide.
  • Substituents : Substitutions at the 3-(trifluoromethyl)phenyl position (e.g., halogens, methyl) in guanidines modulate binding affinity to the PCP site .
  • Key Differences : The oxamide’s carbonyl groups may reduce basicity compared to guanidines, influencing membrane permeability and target engagement.

Flutolanil (N-[3-(1-Methylethoxy)phenyl]-2-(trifluoromethyl)benzamide)

  • Core Structure : Benzamide with an isopropoxy substituent.
  • Applications : Fungicide targeting succinate dehydrogenase .
  • Key Differences : Flutolanil’s benzamide core and alkoxy substituent contrast with the oxamide’s dual amide groups, suggesting divergent modes of action.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Applications Key Properties/Effects
This compound Oxamide 3-(Trifluoromethyl)phenyl [Theoretical: Drug design] High H-bond capacity; Moderate lipophilicity
Fluometuron Urea 3-(Trifluoromethyl)phenyl; Dimethylamine Herbicide Water-soluble; Environmental persistence
Nilotinib Benzamide 3-(Trifluoromethyl)phenyl; Imidazole Anticancer drug High kinase selectivity; Low oral bioavailability
PET Radioligands (e.g., Compound 53) Guanidine 3-(Trifluoromethyl)phenyl; 6-Fluoro Neuroimaging High PCP site affinity; Rapid clearance
Flutolanil Benzamide 3-Isopropoxyphenyl; 2-CF$_3$ Fungicide SDH inhibition; Hydrolytic stability

Substituent Effects and Structure-Activity Relationships (SAR)

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability across all compounds, contributing to prolonged half-life .
  • Amide vs. Urea vs. Guanidine :
    • Amides (Oxamide, Benzamide) : Favor hydrogen bonding and target specificity but may exhibit lower solubility.
    • Ureas (Fluometuron) : Increased water solubility but reduced stability under acidic conditions.
    • Guanidines : High basicity improves CNS penetration but may increase off-target interactions .
  • Positional Substitutions : Halogens (e.g., 6-F in PET radioligands) enhance binding affinity, while methyl groups can sterically hinder interactions .

Q & A

Q. What are the standard synthetic routes for preparing N'-[3-(trifluoromethyl)phenyl]oxamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling 3-(trifluoromethyl)aniline with oxalyl chloride derivatives under anhydrous conditions. Critical parameters include temperature control (e.g., 0–5°C for acylation steps), solvent selection (e.g., dichloromethane for improved solubility), and catalyst use (e.g., triethylamine for acid scavenging). Reaction progress is monitored via TLC or HPLC, and purification employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : 1H/13C NMR confirms the oxamide backbone and trifluoromethyl group integration. IR spectroscopy identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N-H vibrations. Mass spectrometry (ESI-TOF) provides molecular ion validation and fragmentation patterns. Elemental analysis ensures purity (>95%) .

Q. What are the common chemical reactions involving the trifluoromethylphenyl moiety in this compound?

  • Methodological Answer : The trifluoromethyl group enhances electron-withdrawing effects, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions. The oxamide bridge can undergo hydrolysis to carboxylic acids in acidic media or reduction to diamines using LiAlH4 .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths, angles, and hydrogen-bonding networks. High-resolution data (≤1.0 Å) are essential for modeling trifluoromethyl group disorder. Twinning and anisotropic displacement parameters are addressed via iterative refinement cycles .

Q. What computational strategies predict the biological activity of this compound analogs?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens against targets like EGFR or kinases. Density Functional Theory (DFT) calculates electrostatic potentials to map ligand-receptor interactions. QSAR models correlate substituent effects (e.g., fluorine position) with bioactivity .

Q. How do conflicting spectroscopic data arise in structural analysis, and how are they resolved?

  • Methodological Answer : Discrepancies in NMR shifts may stem from dynamic effects (e.g., rotamers) or solvent polarity. Variable-temperature NMR or COSY/NOESY experiments clarify conformational exchange. MS/MS fragmentation patterns differentiate isobaric impurities .

Q. What role does the oxamide bridge play in modulating protein-ligand binding kinetics?

  • Methodological Answer : The oxamide’s hydrogen-bonding capacity enhances binding to enzymes (e.g., proteases). Surface Plasmon Resonance (SPR) assays quantify association/dissociation rates (ka/kd), while Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) .

Q. How are reaction mechanisms validated for trifluoromethylphenyl-containing intermediates?

  • Methodological Answer : Isotopic labeling (e.g., 18O in carbonyl groups) tracks reaction pathways. Kinetic studies via stopped-flow UV-Vis or in situ FTIR monitor intermediate formation. Computational transition-state modeling (Gaussian 09) corroborates experimental data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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